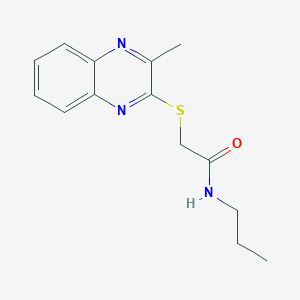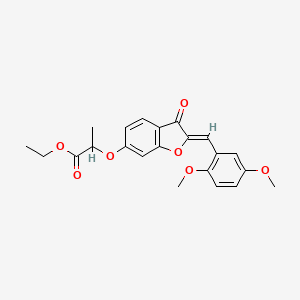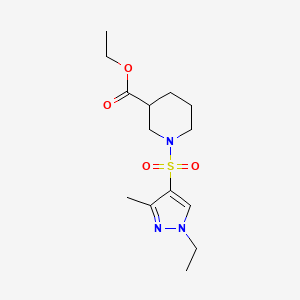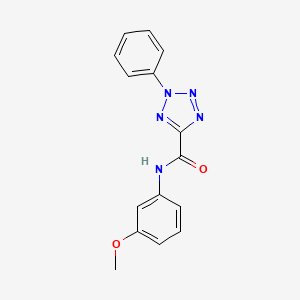![molecular formula C13H14LiNO4S B2639489 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate CAS No. 2193064-61-6](/img/structure/B2639489.png)
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate, commonly known as lithium indoxyl sulfate, is a chemical compound with the molecular formula C14H17LiNO5S. It is a white crystalline powder that is soluble in water and ethanol. Lithium indoxyl sulfate is an important reagent in organic chemistry and is widely used in scientific research.
作用机制
The mechanism of action of lithium indoxyl sulfate is based on the oxidation of alcohols to aldehydes or ketones. The reaction takes place by the transfer of an oxygen atom from the sulfate group to the alcohol substrate. The resulting intermediate is then hydrolyzed to give the corresponding aldehyde or ketone. The overall reaction can be represented as follows:
RCH2OH + LiOC6H4SO3 → RCHO + LiSO4 + H2O
Biochemical and Physiological Effects
Lithium indoxyl sulfate does not have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of indole derivatives, which have important biological activities. For example, indole derivatives have been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, some indole derivatives are used as neurotransmitters in the central nervous system.
实验室实验的优点和局限性
Lithium indoxyl sulfate has several advantages for lab experiments. It is a mild and selective oxidizing agent that can be used for the conversion of alcohols to aldehydes or ketones. It is also a dehydrating agent that can be used for the synthesis of lactones and lactams. In addition, it is a versatile reagent that can be used for the synthesis of indole derivatives with important biological activities.
However, lithium indoxyl sulfate also has some limitations. It is not a very strong oxidizing agent and may not be suitable for the oxidation of some alcohols. In addition, it is a relatively expensive reagent and may not be practical for large-scale synthesis.
未来方向
There are several future directions for the use of lithium indoxyl sulfate in scientific research. One direction is the synthesis of new indole derivatives with novel biological activities. Another direction is the development of new synthetic methodologies using lithium indoxyl sulfate as a reagent. For example, the use of lithium indoxyl sulfate in the synthesis of heterocycles and natural products is an area of active research.
Conclusion
Lithium indoxyl sulfate is an important reagent in organic chemistry and is widely used in scientific research. It is a mild and selective oxidizing agent that can be used for the conversion of alcohols to aldehydes or ketones. It is also a dehydrating agent that can be used for the synthesis of lactones and lactams. In addition, it is a versatile reagent that can be used for the synthesis of indole derivatives with important biological activities. Further research is needed to explore the full potential of lithium indoxyl sulfate in synthetic organic chemistry and medicinal chemistry.
合成方法
Lithium indoxyl sulfate can be synthesized by the reaction of indoxyl sulfate with lithium hydroxide. The reaction takes place in anhydrous ethanol at room temperature. The product is obtained as a white crystalline powder after filtration and drying. The overall reaction can be represented as follows:
C8H6NO4S + LiOH → C14H17LiNO5S + H2O
科学研究应用
Lithium indoxyl sulfate is a versatile reagent in organic chemistry and is widely used in scientific research. It is used as a mild and selective oxidizing agent for the conversion of alcohols to aldehydes or ketones. It is also used as a dehydrating agent for the synthesis of lactones and lactams. In addition, lithium indoxyl sulfate is used as a reagent for the synthesis of indole derivatives, which have important biological activities.
属性
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S.Li/c1-13(2,3)18-12(15)14-10-7-5-4-6-9(10)8-11(14)19(16)17;/h4-8H,1-3H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABVLTZYBLDGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14LiNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)
![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)


![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)

![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

